molecular formula C24H36O B12558619 6-Tetradecylnaphthalen-2-OL CAS No. 144850-50-0

6-Tetradecylnaphthalen-2-OL

Cat. No.: B12558619
CAS No.: 144850-50-0
M. Wt: 340.5 g/mol
InChI Key: ARTPVTZDRUYQGB-UHFFFAOYSA-N
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Description

6-Tetradecylnaphthalen-2-OL is a hypothetical naphthalene derivative featuring a hydroxyl group at the 2-position and a tetradecyl (14-carbon) alkyl chain at the 6-position. Naphthalenol derivatives are widely studied for applications in medicinal chemistry, catalysis, and material science, with substituents playing a critical role in their properties .

Properties

CAS No.

144850-50-0

Molecular Formula

C24H36O

Molecular Weight

340.5 g/mol

IUPAC Name

6-tetradecylnaphthalen-2-ol

InChI

InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-23-20-24(25)18-17-22(23)19-21/h15-20,25H,2-14H2,1H3

InChI Key

ARTPVTZDRUYQGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tetradecylnaphthalen-2-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of 6-Tetradecylnaphthalen-2-OL may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

6-Tetradecylnaphthalen-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Potential use in the development of new pharmaceuticals due to its biological activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-Tetradecylnaphthalen-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long tetradecyl chain can interact with lipid membranes, affecting their fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Naphthalenol Derivatives

The provided evidence highlights several structurally related compounds, allowing for indirect comparisons based on substituent effects, molecular characteristics, and applications:

1-(6-Methoxy-2-naphthyl)ethanol

  • Molecular Formula : C₁₃H₁₄O₂
  • Molecular Weight : 202.25 g/mol
  • Key Substituents: Methoxy group at 6-position, ethanol moiety at 2-position.
  • Properties: Classified as acutely toxic (Category 4) with hazards including harmful inhalation (H332) and skin contact (H312).
  • Applications : Used as a laboratory chemical and in substance manufacturing .

6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

  • Molecular Formula: C₁₇H₁₉NO₂
  • Molecular Weight : 269.34 g/mol
  • Key Substituents: Amino and methoxyphenyl groups on a tetrahydronaphthalene core.

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ol

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Substituents : Methoxy group at 6-position, hydroxyl group on a tetrahydro-naphthalene ring.
  • Applications : Structural analogs are explored in organic synthesis and as intermediates for pharmaceuticals .

2-(6-Methoxynaphthalen-2-yl)ethanol

  • Molecular Formula : C₁₃H₁₄O₂
  • Molecular Weight : 202.25 g/mol
  • Key Substituents: Methoxy group at 6-position, ethanol group at 2-position.
  • Synthesis : High-yield routes (up to 95%) via intermediates like methyl 6-methoxy-2-naphthyl acetate.
  • Applications : Demonstrates the importance of substituent positioning for synthetic accessibility and industrial scalability .

Structural and Functional Analysis

Substituent Effects

  • Alkyl Chains (e.g., Tetradecyl): Hypothetically, a 14-carbon chain in 6-Tetradecylnaphthalen-2-OL would drastically increase lipophilicity compared to methoxy or ethanol substituents, enhancing membrane permeability but reducing water solubility.
  • Methoxy Groups : Electron-donating groups improve stability in aromatic systems and influence regioselectivity in reactions .
  • Amino Groups: Enhance hydrogen-bonding capacity and bioactivity, as seen in ’s compound, which is prioritized for drug discovery .

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